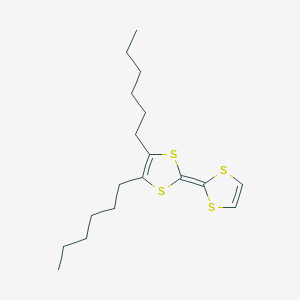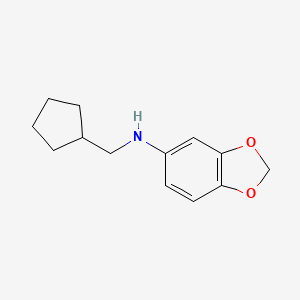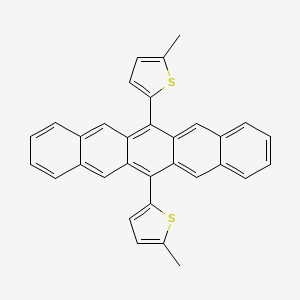
2,2'-(Pentacene-6,13-diyl)bis(5-methylthiophene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) is an organic compound that belongs to the class of thiophene derivatives. It is characterized by the presence of a pentacene core linked to two 5-methylthiophene units.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) typically involves the coupling of pentacene with 5-methylthiophene units. One common method is the Stille coupling reaction, which involves the reaction of a stannylated thiophene derivative with a halogenated pentacene under palladium catalysis. The reaction conditions often include the use of a solvent such as toluene and a base like cesium carbonate .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene units to thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen or alkyl groups onto the thiophene rings .
Applications De Recherche Scientifique
2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) has a wide range of applications in scientific research, including:
Organic Electronics: It is used as a semiconductor material in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: The compound is studied for its potential in creating flexible and lightweight electronic devices.
Chemistry: It serves as a model compound for studying the electronic properties of thiophene derivatives.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule with applications in drug delivery and diagnostics.
Mécanisme D'action
The mechanism of action of 2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) in electronic applications involves its ability to transport charge carriers (electrons or holes) efficiently. The pentacene core provides a conjugated system that facilitates charge delocalization, while the thiophene units enhance the compound’s stability and solubility. The molecular targets and pathways involved in its action are primarily related to its interaction with other materials in electronic devices, such as electrodes and dielectric layers .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,13-Bis(triisopropylsilylethynyl)pentacene: Another pentacene derivative used in organic electronics.
2,2’-Bithiophene: A simpler thiophene derivative with similar electronic properties.
Uniqueness
2,2’-(Pentacene-6,13-diyl)bis(5-methylthiophene) is unique due to its combination of a pentacene core with thiophene units, which provides a balance of high charge mobility and stability. This makes it particularly suitable for applications in organic electronics where both properties are essential .
Propriétés
Numéro CAS |
922508-54-1 |
|---|---|
Formule moléculaire |
C32H22S2 |
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
2-methyl-5-[13-(5-methylthiophen-2-yl)pentacen-6-yl]thiophene |
InChI |
InChI=1S/C32H22S2/c1-19-11-13-29(33-19)31-25-15-21-7-3-5-9-23(21)17-27(25)32(30-14-12-20(2)34-30)28-18-24-10-6-4-8-22(24)16-26(28)31/h3-18H,1-2H3 |
Clé InChI |
NSTVWCXPAASURG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C7=CC=C(S7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


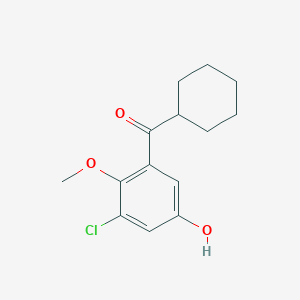
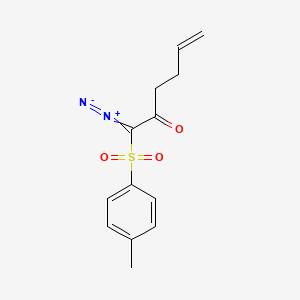

![Urea, N-butyl-N'-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14178708.png)
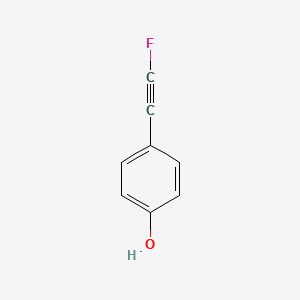
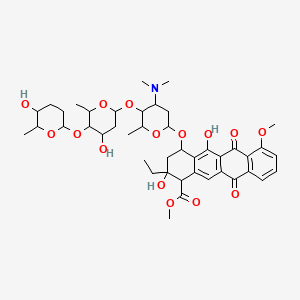

![3-[5-[(2-Fluorophenyl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B14178746.png)
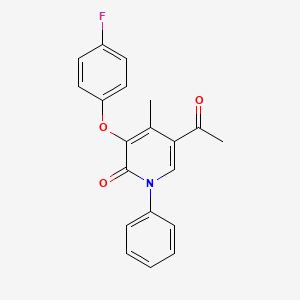
![([1,1'-Biphenyl]-4-yl){4-[(phenylsulfanyl)methyl]phenyl}methanone](/img/structure/B14178750.png)
![5-Chloro-6-{[4-(diethylamino)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14178754.png)
